Misetionamide (GP-2250): A Technical Overview of its Chemical Structure and Therapeutic Mechanism
Misetionamide (GP-2250): A Technical Overview of its Chemical Structure and Therapeutic Mechanism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Misetionamide, also known by its developmental code GP-2250, is a novel, orally available, small molecule oxathiazinane derivative with potent antineoplastic properties.[1][2][3] It is currently under clinical investigation for the treatment of various cancers, including pancreatic and ovarian cancer.[4][5] This technical guide provides a comprehensive overview of the chemical structure of Misetionamide and its multifaceted mechanism of action. While the precise, industrial-scale synthesis of Misetionamide is proprietary, this document will also discuss general synthetic strategies for related heterocyclic compounds.
Chemical Structure and Properties
Misetionamide is a heterocyclic compound with a core 1,4,3-oxathiazinane 4,4-dioxide structure. Its systematic IUPAC name is 1,4,3-oxathiazinane 4,4-dioxide. The chemical and physical properties of Misetionamide are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 1,4,3-oxathiazinane 4,4-dioxide | |
| Synonyms | GP-2250 | |
| CAS Number | 856785-75-6 | |
| Molecular Formula | C₃H₇NO₃S | |
| Molecular Weight | 137.16 g/mol | |
| SMILES Notation | C1CS(=O)(=O)NCO1 | |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in DMSO |
Synthesis of Misetionamide
The specific and detailed experimental protocol for the industrial synthesis of Misetionamide (GP-2250) is not publicly available and is considered proprietary information by its developers, Geistlich Pharma AG and Panavance Therapeutics. However, based on the chemical structure of Misetionamide, a plausible synthetic strategy can be inferred from the general synthesis of related heterocyclic compounds, such as taurultam analogs and other 1,4,3-oxathiazinane derivatives.
A potential synthetic approach could involve the cyclization of a precursor molecule containing the key functional groups. For instance, a general synthesis of taurinamide derivatives, which share structural similarities with Misetionamide, often starts from taurine (2-aminoethanesulfonic acid). The synthesis of taurolidine, a related compound, involves the reaction of taurinamide with formaldehyde. The synthesis of 1,4-oxathiins, another related class of compounds, can be achieved through the reaction of benzyl 1-alkynyl sulfones with aryl aldehydes under basic conditions.
A hypothetical retrosynthetic analysis for Misetionamide is presented below. This diagram illustrates a possible disconnection approach to simpler starting materials.
Caption: Hypothetical Retrosynthetic Analysis of Misetionamide.
Mechanism of Action
Misetionamide exhibits a unique dual mechanism of action that selectively targets cancer cells by disrupting their energy metabolism and inhibiting key oncogenic signaling pathways.
Inhibition of Aerobic Glycolysis
Cancer cells predominantly rely on aerobic glycolysis, also known as the Warburg effect, for energy production (ATP). Misetionamide targets and inhibits two critical enzymes in this pathway:
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Glyceraldehyde-3-phosphate dehydrogenase (GAPDH): A key enzyme in the glycolytic pathway.
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Hexokinase 2 (HK2): The first enzyme in the glycolytic pathway, which is often overexpressed in cancer cells.
By inhibiting these enzymes, Misetionamide significantly reduces ATP production in cancer cells, leading to metabolic stress, oxidative stress, and ultimately, apoptosis (programmed cell death).
Inhibition of Oncogenic Transcription Factors
In addition to its effects on metabolism, Misetionamide has been shown to inhibit the activity of two crucial oncogenic transcription factors:
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c-MYC: A proto-oncogene that plays a central role in cell proliferation, growth, and metabolism.
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Nuclear Factor-kappa B (NF-κB): A protein complex that controls the transcription of DNA, cytokine production, and cell survival.
The inhibition of c-MYC and NF-κB disrupts multiple downstream signaling pathways that are essential for cancer cell proliferation, survival, and angiogenesis (the formation of new blood vessels).
The integrated signaling pathway of Misetionamide's mechanism of action is illustrated in the diagram below.
Caption: Misetionamide Signaling Pathway.
Preclinical and Clinical Development
Extensive preclinical studies in various cancer cell lines and in vivo xenograft models have demonstrated the potent antineoplastic activity of Misetionamide. These studies have shown that Misetionamide can induce apoptosis, inhibit cell proliferation, and reduce tumor growth. Furthermore, Misetionamide has shown synergistic effects when combined with standard-of-care chemotherapies.
Misetionamide is currently being evaluated in clinical trials for the treatment of advanced solid tumors. The ongoing research aims to determine its safety, tolerability, pharmacokinetics, and preliminary efficacy in cancer patients.
Experimental Protocols
While a specific synthesis protocol for Misetionamide is unavailable, this section provides a representative experimental workflow for evaluating the in vivo efficacy of an anticancer agent like GP-2250, based on methodologies described in the literature.
In Vivo Xenograft Model Workflow
The following diagram outlines a typical workflow for assessing the antitumor activity of a compound in a mouse xenograft model.
Caption: In Vivo Xenograft Study Workflow.
Conclusion
Misetionamide (GP-2250) is a promising novel anticancer agent with a well-defined chemical structure and a unique dual mechanism of action that targets both cancer cell metabolism and key oncogenic signaling pathways. While the specifics of its synthesis remain proprietary, the available information on its chemical properties and biological activity provides a strong foundation for its continued development as a potential therapeutic for a range of malignancies. Further research and clinical trials will be crucial in fully elucidating its therapeutic potential and establishing its role in cancer treatment.
